[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Acetylation: Conversion of the hydroxyl group to an acetate ester.
Cyclization: Formation of the cyclopenta[a]phenanthrene core.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce double bonds and achieve the desired saturation.
Chromatographic Purification: To isolate the target compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as steroid receptors. It can modulate gene expression and influence various biological pathways, including:
Hormone Signaling: Binding to hormone receptors and altering their activity.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can be compared with other steroidal compounds, such as:
Cholesterol: A fundamental steroid in biological membranes.
Testosterone: An androgen hormone with significant physiological effects.
Estradiol: An estrogen hormone involved in reproductive processes.
The uniqueness of this compound lies in its specific structural features and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H34O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H34O3/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4,16-20,23H,5-13H2,1-3H3/t16-,17+,18+,19+,20+,21+,22-/m1/s1 |
InChI Key |
ZCARMDFHOWIUFH-LFCPWCDWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC=C2C1)CO)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4C3CC=C2C1)CO)C)C |
Origin of Product |
United States |
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